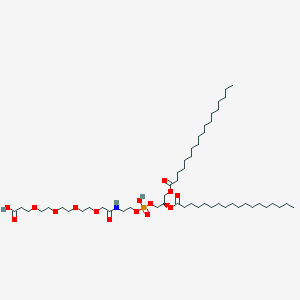
Dspe-peg4-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-4-dibenzocyclooctyne (DSPE-PEG4-DBCO) is a compound that combines a phospholipid (DSPE), a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) functional group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-DBCO typically involves the following steps:
Synthesis of DSPE-PEG4: The DSPE is first conjugated with a PEG spacer. This is usually done through a reaction between DSPE and a PEG derivative with a reactive end group, such as a carboxyl or amine group, under mild conditions to avoid degradation of the lipid.
Attachment of DBCO: The PEGylated DSPE is then reacted with a DBCO derivative. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the PEG and DBCO.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Large-scale reactors: for the initial PEGylation and subsequent DBCO attachment.
Purification techniques: such as column chromatography and recrystallization to ensure the removal of unreacted starting materials and by-products.
Quality control measures: including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
化学反応の分析
Types of Reactions: DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions are characterized by:
Strain-promoted cycloaddition: The DBCO group reacts with azide-containing molecules without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications.
Substitution reactions: The PEG spacer can be modified to introduce various functional groups, enhancing the versatility of the compound.
Common Reagents and Conditions:
Azide-containing molecules: These are the primary reactants for SPAAC reactions with this compound.
Mild aqueous conditions: The reactions typically occur in water or buffer solutions at physiological pH and temperature, ensuring compatibility with biological systems.
Major Products:
Chemistry:
Bioconjugation: this compound is used to attach biomolecules to surfaces or other molecules, facilitating the study of molecular interactions and functions.
Biology:
Cellular Imaging: The compound is used to label cells with fluorescent probes, aiding in the visualization of cellular processes.
Drug Delivery: this compound is incorporated into liposomes and other nanocarriers to improve the delivery and targeting of therapeutic agents.
Medicine:
Targeted Therapy: The compound is used in the development of targeted drug delivery systems, enhancing the efficacy and reducing the side effects of treatments.
Industry:
作用機序
Mechanism: The primary mechanism of action for DSPE-PEG4-DBCO involves its ability to undergo SPAAC reactions. The DBCO group reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst.
Molecular Targets and Pathways:
Molecular Targets: Azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids.
Pathways: The SPAAC reaction pathway involves the formation of a strained alkyne intermediate, which rapidly reacts with the azide to form the triazole product.
類似化合物との比較
DSPE-PEG4-NHS: Similar to DSPE-PEG4-DBCO but with an N-hydroxysuccinimide (NHS) ester group, used for amine-reactive bioconjugation.
DSPE-PEG4-Maleimide: Contains a maleimide group for thiol-reactive bioconjugation.
DSPE-PEG4-Azide: Features an azide group, allowing it to react with alkyne-functionalized molecules.
Uniqueness: this compound is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. This property distinguishes it from other PEGylated DSPE derivatives that require more stringent reaction conditions.
特性
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81)/t65-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQFURRJENJBHO-IDKUVDLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H116N3O15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)








